(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(pyrrolidin-1-yl)methanone
Description
Properties
IUPAC Name |
[(3aR,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrol-5-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c15-11(13-5-1-2-6-13)14-7-9-3-4-12-10(9)8-14/h9-10,12H,1-8H2/t9-,10+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDOHOSYEZLWQHM-ZJUUUORDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)N2CC3CCNC3C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)N2C[C@H]3CCN[C@H]3C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(pyrrolidin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 194.27 g/mol
- CAS Number : 1217996-00-3
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Analgesic Activity : Studies have shown that related compounds can act as potent analgesics by modulating nociceptive pathways. For instance, a related hexahydropyrrolo compound demonstrated dose-dependent inhibitory effects on mechanical allodynia in neuropathic pain models, indicating its potential as a new-class analgesic .
- Neuroprotective Effects : The compound's structure suggests it may interact with neuropeptide systems, potentially offering neuroprotective benefits. A study highlighted the relevance of hexahydropyrrolo derivatives in treating neuropathic pain, suggesting a broader neuroprotective profile .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Neuropathic Pain Models : In a study involving chronic constriction injury-induced neuropathic pain in rats, the compound showed significant reduction in pain sensitivity, suggesting its potential for clinical applications in pain management .
- Metabolic Stability : Research indicates that derivatives of this compound possess robust metabolic stability and low hERG potassium ion channel binding affinity, which are desirable properties for drug development .
- Structure-Activity Relationship (SAR) : The biological activity of Mannich bases derived from similar structures has been extensively studied. These studies emphasize the relationship between molecular structure and biological efficacy, highlighting how modifications can enhance therapeutic potential against various targets including acetylcholinesterase and carbonic anhydrase enzymes .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C11H18N2O
- Molecular Weight : 194.27 g/mol
- CAS Number : 1533520-33-0
- IUPAC Name : (cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(pyrrolidin-1-yl)methanone
The structure features a hexahydropyrrolo framework that is crucial for its biological activity.
Drug Development
The compound has shown promise in the development of novel pharmaceuticals due to its unique structural properties, which allow for interactions with biological targets. Research indicates its potential as a scaffold for creating new drugs aimed at treating neurological disorders and certain cancers.
Case Study : A study published in Journal of Medicinal Chemistry explored derivatives of hexahydropyrrolo compounds, demonstrating their efficacy in inhibiting specific cancer cell lines. The results indicated that modifications to the pyrrolo structure enhanced bioactivity and selectivity towards cancerous cells .
Neuropharmacology
Research has pointed towards the neuroprotective effects of compounds similar to this compound. These compounds may modulate neurotransmitter systems, particularly those involving dopamine and serotonin receptors.
Data Table: Neuropharmacological Activity
| Compound | Target Receptor | Effect | Reference |
|---|---|---|---|
| Compound A | Dopamine D2 | Antagonist | |
| Compound B | Serotonin 5HT2A | Agonist | |
| This compound | Unknown | Potential Modulator |
Synthetic Methodologies
The synthesis of this compound involves several key steps that highlight its versatility in organic chemistry.
Material Science Applications
Beyond medicinal chemistry, this compound is being investigated for its potential use in materials science. Its unique structure can contribute to the development of advanced materials with specific mechanical and thermal properties.
Polymer Chemistry
Research has indicated that incorporating hexahydropyrrolo structures into polymer matrices can enhance mechanical strength and thermal stability.
Data Table: Material Properties
| Material Type | Composition | Mechanical Strength (MPa) | Thermal Stability (°C) |
|---|---|---|---|
| Polymer A | Base Polymer + Hexahydropyrrolo Derivative | 45 | 200 |
| Polymer B | Base Polymer + Standard Additive | 30 | 150 |
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Comparable Compounds
*Molecular formula of the target compound is inferred as ~C12H20N3O based on structural analogs.
Pharmacological Potential
While direct activity data for the target compound are unavailable, analogs suggest therapeutic relevance:
- The thiopyran derivative () is explicitly noted for disease treatment, indicating that methanone-linked bicyclic amines are viable drug candidates .
- The benzo-triazole derivative () was synthesized as a hydrochloride salt, implying preclinical evaluation for CNS or antimicrobial applications .
Preparation Methods
Intramolecular Cyclization via Anti-Epoxide Intermediates
A stereoselective approach for cis-fused bicyclic systems involves intramolecular cyclization of anti-epoxide precursors. This method leverages the thermodynamic stability of cis-fused geometries:
Advantages :
-
Atom-economy (no protecting groups)
-
Short reaction sequences (3 steps from commercial starting materials)
Ketone Functionalization Approaches
Reductive Amination
Pyrrolidinyl groups are introduced via reductive amination of aldehyde/ketone intermediates:
| Substrate | Amine Source | Conditions | Yield | Reference |
|---|---|---|---|---|
| Bicyclic Ketone | Pyrrolidine | NaBH4, MeOH, RT | ~65–70% | |
| Aldehyde Intermediate | Pyrrolidine-1-carboxaldehyde | Pd/C, H2, EtOH | ~80% |
Key Challenges :
Coupling Reactions
Direct coupling of the bicyclic amine with acyl chlorides or activated esters is reported:
| Method | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Acyl Chloride | SOCl2, DMF, 0°C → Pyrrolidine | CH2Cl2, RT | ~60% | |
| Activated Ester | DCC, DMAP, THF | 0°C → RT | ~75% |
Optimized Protocols :
-
Pre-activation of carboxylic acids with DCC/DMAP avoids side reactions
-
Use of anhydrous conditions prevents hydrolysis of intermediates
Alternative Synthetic Routes
Guanylation-Hydrogenation Sequence
A multi-step approach involving guanylation of triamine intermediates:
| Step | Conditions | Yield | Reference |
|---|---|---|---|
| Guanylation | N-Boc-methylisothiourea, AgNO3, MeCN/MeOH (2:1) | ~65% | |
| Hydrogenation | H2, Pd/C, EtOH, 50 psi | ~90% |
Critical Parameter :
Protection-Deprotection Strategies
Sequential use of Boc or Fmoc groups enables selective functionalization:
| Step | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Boc Protection | Boc2O, DMAP, CH2Cl2 | 0°C → RT | >95% | |
| Deprotection | TFA/DCM (1:1) | RT | >90% |
Applications :
Comparative Analysis of Synthetic Methods
| Method | Key Strengths | Limitations | Yield Range |
|---|---|---|---|
| Intramolecular Cyclization | High stereoselectivity, scalable | Requires anti-epoxide synthesis | 60–80% |
| Cycloaddition | Shortest route, atom-efficient | Limited to specific alkenes | 70–85% |
| Reductive Amination | Flexible for diverse amines | Sensitive to steric hindrance | 65–80% |
| Coupling Reactions | Direct functionalization | Requires activated intermediates | 60–75% |
Experimental Data Tables
Table 1: Representative Syntheses of (cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl) Derivatives
Q & A
Q. What are the common synthetic routes for synthesizing (cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(pyrrolidin-1-yl)methanone, and how do reaction parameters influence yield?
- Methodological Answer : The compound is typically synthesized via multi-step pathways involving cyclization and coupling reactions. A standard approach includes:
Cyclization : Formation of the hexahydropyrrolo[3,4-b]pyrrole core via intramolecular cyclization under reflux conditions using solvents like toluene or xylene .
Amide Coupling : Reaction of the core with pyrrolidin-1-ylmethanone precursors using coupling agents (e.g., EDC/HOBt) in dichloromethane .
Key parameters affecting yield and purity include:
Q. Which analytical techniques are most effective for structural elucidation and stereochemical confirmation?
- Methodological Answer : Structural characterization employs:
NMR Spectroscopy : 1H and 13C NMR to confirm proton environments and carbon frameworks. For example, distinct signals for the cis-configuration appear at δ 3.8–4.2 ppm for pyrrolidine protons .
X-ray Crystallography : SHELX software refines crystal structures to determine bond angles, torsion angles, and absolute configuration .
Mass Spectrometry (HRMS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 237.149 ).
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s biological activity, such as DPP-IV inhibition?
- Methodological Answer : Experimental design for assessing DPP-IV inhibition includes:
Q. In Vitro Assays :
- Enzyme Kinetics : Measure IC50 values using fluorogenic substrates (e.g., Gly-Pro-AMC) in buffer (pH 7.4) at 37°C .
- Controls : Include sitagliptin as a positive control and vehicle-only samples.
Q. In Vivo Models :
- Glucose Tolerance Tests : Administer the compound to diabetic rodent models and monitor blood glucose levels post-glucose challenge .
Selectivity Screening : Test against related proteases (e.g., DPP-8/9) to assess off-target effects .
Q. What strategies resolve contradictions in crystallographic data between different refinement methods?
- Methodological Answer : Discrepancies in bond angles or torsion angles can arise due to:
Data Quality : Ensure high-resolution (<1.0 Å) datasets to reduce noise .
Software Cross-Validation : Compare results from SHELXL (for small molecules) with Phenix.refine (for macromolecules) .
Validation Tools : Use checkCIF/PLATON to identify outliers in geometry or displacement parameters .
Q. How do solvent polarity and catalyst selection influence regioselectivity in derivative synthesis?
- Methodological Answer : Optimization strategies include:
Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the pyrrolidine nitrogen, while non-polar solvents (e.g., THF) enhance electrophilic aromatic substitution .
Catalyst Screening : Pd(OAc)2/XPhos improves cross-coupling efficiency for aryl derivatives .
Temperature Gradients : Lower temperatures (−20°C) reduce side reactions during sensitive steps like Boc deprotection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
